N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide
Description
N-[(2-Hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 2-hydroxyquinoline moiety linked via a methyl group to a furan-3-carboxamide core, which is further substituted with a para-nitrophenyl group at the 5-position and methyl groups at the N- and 2-positions.
Properties
IUPAC Name |
N,2-dimethyl-5-(4-nitrophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-14-19(12-21(31-14)15-7-9-17(10-8-15)26(29)30)23(28)25(2)13-16-11-22(27)24-20-6-4-3-5-18(16)20/h3-12H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRIYSZSVDXPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and potential for biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study on related furan derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 100 mg/mL, depending on the bacterial strain tested .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | S. aureus | 0.0048 |
| Compound C | C. albicans | 0.039 |
| N-[...] | P. aeruginosa | 0.100 |
Antifungal Activity
The antifungal activity of this compound has been explored in various studies. Similar compounds have shown effectiveness against common fungal pathogens like Candida albicans and Aspergillus niger. The MIC values for these activities typically range from 16.69 to 78.23 µM .
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Fungus | MIC (µM) |
|---|---|---|
| Compound D | C. albicans | 16.69 |
| Compound E | A. niger | 56.74 |
Anticancer Activity
The anticancer potential of the compound is supported by its ability to modulate protein kinase activity, which is crucial in cancer cell proliferation pathways . In vitro studies have shown that similar quinoline derivatives can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Effects
A study investigating the effects of quinoline derivatives on breast cancer cells demonstrated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values indicating potent cytotoxic effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in bacterial and fungal metabolism.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication processes.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development in therapeutic applications.
Anticancer Properties
Research indicates that compounds with similar structural features to N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide show promising anticancer activity. This compound may induce apoptosis in cancer cells through mitochondrial pathways. Preliminary studies have demonstrated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | 18.9 | Induces apoptosis |
| Related quinoline derivatives | Caco-2 | 37.4 | Inhibits DNA synthesis |
The combination of the quinoline and furan moieties is particularly noteworthy for their ability to interact with cellular targets involved in cancer progression .
Antimicrobial Activity
The compound also displays antimicrobial properties against a variety of bacterial strains. Its efficacy is attributed to the presence of the furan ring and the nitrophenyl group, which enhance its interaction with microbial cell membranes.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| This compound | Escherichia coli | 12 µg/mL |
In vitro assays have shown significant antibacterial activity comparable to established antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory therapeutic agent.
Anticancer Mechanism Study
A study published in a peer-reviewed journal evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent increase in markers of apoptosis, supporting its potential as an anticancer agent .
Antimicrobial Efficacy
In another study, in vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness comparable to existing antibiotics .
Inflammation Model
In a murine model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several carboxamide derivatives reported in the literature. Key similarities and differences are summarized below:
Key Observations :
- Heterocyclic Diversity: The quinoline moiety distinguishes the target from pyridine/pyrimidine-based analogs (e.g., ), which could alter solubility or intermolecular interactions.
- Substituent Effects : Methyl and trifluoroethyl groups in analogs (e.g., ) suggest trade-offs between steric hindrance and metabolic stability.
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Antimicrobial Potential: Quinoline derivatives are known for DNA gyrase inhibition (e.g., ciprofloxacin). The nitro group may enhance biofilm penetration .
- Kinase Inhibition: Pyrimidine-containing analogs (e.g., ) suggest possible kinase-targeting applications, though the quinoline core might redirect selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
